molecular formula C14H18F3NO4S2 B2522161 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine CAS No. 1797697-03-0

3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine

Cat. No. B2522161
CAS RN: 1797697-03-0
M. Wt: 385.42
InChI Key: ULOYCTREHJNAKI-UHFFFAOYSA-N
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Description

The compound “3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine” is an azetidine derivative. Azetidines are four-membered cyclic amines, and they are valuable in medicinal chemistry due to their ability to mimic peptide bonds . The compound also contains sulfonyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the four-membered azetidine ring, along with the sulfonyl and trifluoromethyl groups attached to the ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, which is strained and therefore more reactive than larger ring structures. The sulfonyl and trifluoromethyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring, as well as the sulfonyl and trifluoromethyl groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .

Scientific Research Applications

Future Directions

The study of azetidine derivatives and other small ring structures is an active area of research in medicinal chemistry, and this compound could potentially be of interest in this field. Future research could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYCTREHJNAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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